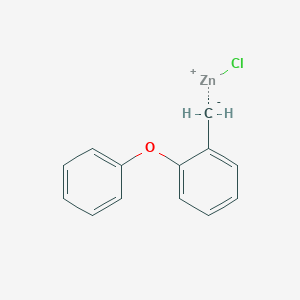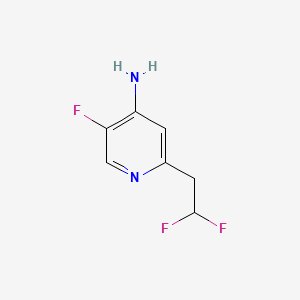
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in medicinal chemistry, agrochemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group into the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Reagents:
Reducing Agents: Lithium aluminum hydride and borane-dimethyl sulfide complex are used for reduction reactions.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.
Aplicaciones Científicas De Investigación
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability.
Agrochemistry: It is employed in the development of agrochemicals with enhanced efficacy and stability.
Materials Science: The unique properties of fluorinated compounds make them valuable in the creation of advanced materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds, increasing its affinity for specific targets . This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethyl)-5-fluoropyridin-4-amine: Similar in structure but with an additional fluorine atom, leading to different physicochemical properties.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group but have different core structures, resulting in varied applications and reactivity.
Uniqueness
2-(2,2-Difluoroethyl)-5-fluoropyridin-4-amine is unique due to its specific combination of fluorine atoms and pyridine ring, which imparts distinct properties such as enhanced metabolic stability and lipophilicity modulation. These characteristics make it particularly valuable in medicinal chemistry and other fields where precise control over molecular interactions is crucial .
Propiedades
Fórmula molecular |
C7H7F3N2 |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
2-(2,2-difluoroethyl)-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2/c8-5-3-12-4(1-6(5)11)2-7(9)10/h1,3,7H,2H2,(H2,11,12) |
Clave InChI |
DDMPOPLNDANDFD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1N)F)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
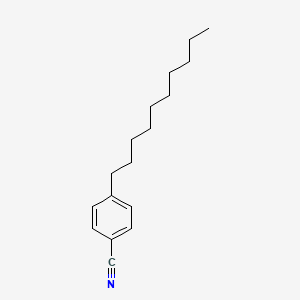
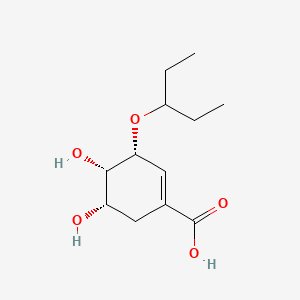
![3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
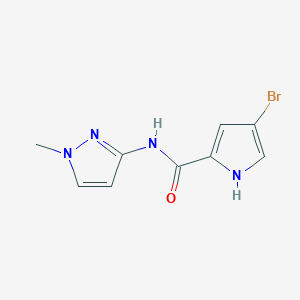
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)
![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
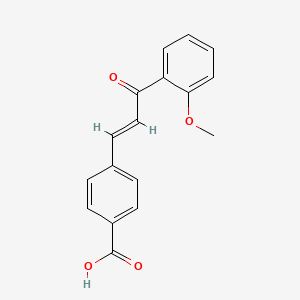
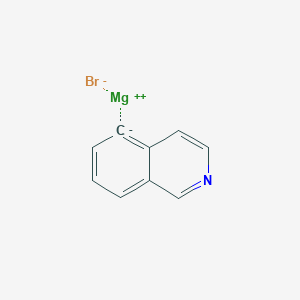
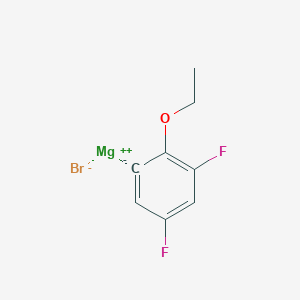
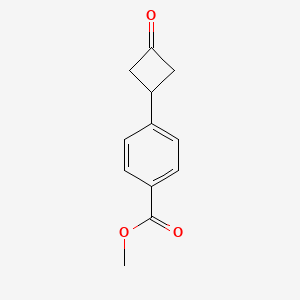
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
